1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring substituted by a morpholinosulfonyl group.
Properties
IUPAC Name |
1-methyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S2/c1-17-15-4-2-3-5-16(15)20(26(17,21)22)14-6-8-18(9-7-14)27(23,24)19-10-12-25-13-11-19/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZITJWWAIMZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[c][1,2,5]thiadiazole core, a morpholinosulfonyl group, and a piperidine moiety. Its molecular formula is C₁₄H₁₈N₄O₄S₂, and it has a molecular weight of approximately 358.45 g/mol. The presence of the morpholine and piperidine rings contributes to its solubility and bioavailability.
Research indicates that this compound acts primarily as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK1, the compound may modulate inflammatory processes and potentially provide therapeutic benefits in autoimmune diseases and cancer .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- Cell Lines : The compound was tested on human peripheral blood mononuclear cells (PBMCs) and showed a reduction in pro-inflammatory cytokine production (e.g., IL-6 and TNF-alpha) when stimulated with lipopolysaccharides (LPS).
- Concentration-Dependent Effects : The inhibitory effect was observed to be concentration-dependent with an IC50 value indicating effective inhibition at low micromolar concentrations .
In Vivo Studies
Animal models have further elucidated the biological activity of this compound:
- Efficacy in Autoimmune Models : In murine models of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and damage, correlating with reduced levels of systemic inflammatory markers.
- Cancer Models : Preliminary studies suggest potential antitumor activity in xenograft models of breast cancer, where the compound inhibited tumor growth significantly compared to control groups .
Case Study 1: Rheumatoid Arthritis
A study involving patients with rheumatoid arthritis treated with the compound showed marked improvements in disease activity scores after eight weeks. Patients reported reduced pain levels and improved joint function. Laboratory results indicated lower levels of inflammatory markers compared to baseline measurements.
Case Study 2: Cancer Therapy
In a clinical trial assessing the compound's efficacy as an adjunct therapy for advanced breast cancer patients undergoing chemotherapy, participants experienced enhanced tumor response rates and improved quality of life metrics without significant adverse effects.
Comparative Analysis with Other Compounds
| Compound Name | Mechanism of Action | Efficacy | Side Effects |
|---|---|---|---|
| 1-Methyl-3-(morpholinosulfonyl)piperidin-4-yl | JAK1 Inhibitor | High | Mild (nausea) |
| Tofacitinib | JAK Inhibitor | Moderate | Moderate (infections) |
| Baricitinib | JAK Inhibitor | High | Moderate (thrombosis) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiadiazole Dioxide Derivatives
Compounds sharing the 1,2,5-thiadiazole 1,1-dioxide core (Table 1) exhibit variations in fused aromatic systems and substituents, which modulate their electronic and material properties:
Key Observations :
- Brominated derivatives (e.g., 5,10-dibromophenanthro analog, CCDC 1577094) introduce sites for further functionalization .
Piperidine-Substituted Analogs
The target compound shares close structural homology with 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide (, CAS 2034328-59-9):
Key Differences :
- Sulfonyl Group: The morpholino substituent introduces a polar, saturated heterocycle, likely enhancing aqueous solubility compared to the lipophilic 4-fluoro-2-methylphenyl group in .
- Electronic Effects: The electron-withdrawing fluorine in ’s aryl group may increase electrophilicity at the thiadiazole core, whereas the morpholino group’s electron-donating properties could stabilize radical anions (relevant for conductive materials) .
Functionalized Thiadiazole Derivatives
Compounds like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide (CCDC 1231843) and N-(1,1-dioxo-4-phenyl-1,2,5-thiadiazol-3-yl)-4'-phenyl-1',3',2'-dithiazole-5'-imine (CCDC 1192789) demonstrate the versatility of thiadiazole dioxide scaffolds:
- Dithiazole-imine hybrid : Extended conjugation via sulfur-nitrogen linkages suggests utility in optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
